molecular formula C6H14Cl2N2O B13510609 2-amino-1-[(3S)-pyrrolidin-3-yl]ethan-1-one dihydrochloride

2-amino-1-[(3S)-pyrrolidin-3-yl]ethan-1-one dihydrochloride

Cat. No.: B13510609
M. Wt: 201.09 g/mol
InChI Key: WDJIBFDBRSNXMC-XRIGFGBMSA-N
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Description

2-amino-1-[(3S)-pyrrolidin-3-yl]ethan-1-one dihydrochloride is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes an amino group, a pyrrolidine ring, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[(3S)-pyrrolidin-3-yl]ethan-1-one dihydrochloride typically involves multiple steps. One common method includes the reaction of ethyl isocyanoacetate with pyrrolidine to produce an intermediate, which is then reacted with 4-pyridinecarboxyaldehyde. This intermediate is subsequently hydrolyzed to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stereochemistry of the product.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(3S)-pyrrolidin-3-yl]ethan-1-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-1-[(3S)-pyrrolidin-3-yl]ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to analgesic and cognitive-enhancing effects, making it a potential therapeutic agent for pain and cognitive disorders .

Comparison with Similar Compounds

Similar Compounds

  • DL-threo-2-amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one L-(+)-tartrate
  • (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one 2,3-dihydroxysuccinate

Uniqueness

2-amino-1-[(3S)-pyrrolidin-3-yl]ethan-1-one dihydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a pyrrolidine ring. This combination of structural features contributes to its distinct pharmacological properties and potential therapeutic applications .

Properties

Molecular Formula

C6H14Cl2N2O

Molecular Weight

201.09 g/mol

IUPAC Name

2-amino-1-[(3S)-pyrrolidin-3-yl]ethanone;dihydrochloride

InChI

InChI=1S/C6H12N2O.2ClH/c7-3-6(9)5-1-2-8-4-5;;/h5,8H,1-4,7H2;2*1H/t5-;;/m0../s1

InChI Key

WDJIBFDBRSNXMC-XRIGFGBMSA-N

Isomeric SMILES

C1CNC[C@H]1C(=O)CN.Cl.Cl

Canonical SMILES

C1CNCC1C(=O)CN.Cl.Cl

Origin of Product

United States

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